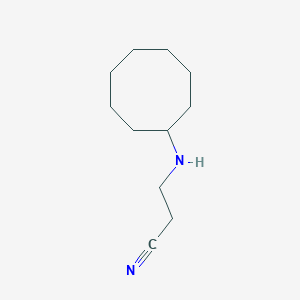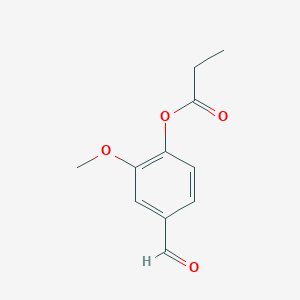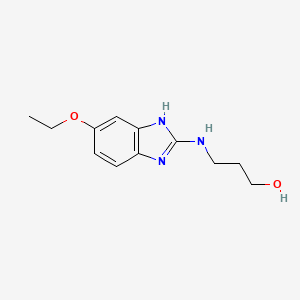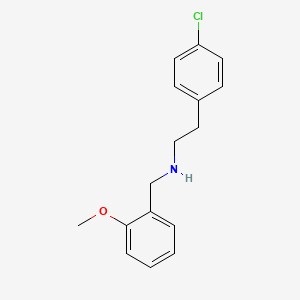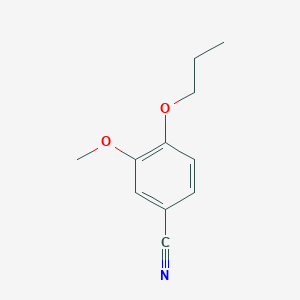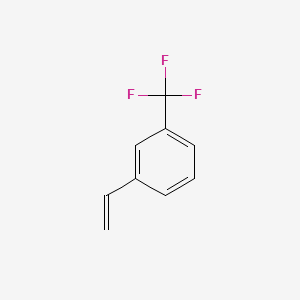
3-(Trifluoromethyl)styrene
Descripción general
Descripción
3-(Trifluoromethyl)styrene is a chemical compound with the molecular formula C9H7F3 . It is a versatile synthetic intermediate used for the preparation of more complex fluorinated compounds .
Synthesis Analysis
α-Trifluoromethylstyrene derivatives, including this compound, have been synthesized and utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Another synthesis method involves the electrophilic activation of TMS Ethers of (Trifluoromethyl)benzyl Alcohols in Brønsted Acids .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChIKey ARHOUOIHKWELMD-UHFFFAOYSA-N . The compound has a molecular weight of 172.15 g/mol .Chemical Reactions Analysis
This compound has been involved in chemoselective catalytic hydrodefluorination reactions to construct gem-difluoroalkenes and terminal monofluoroalkenes . It has also been used in the polymerization process .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.15 g/mol, and its exact mass is 172.04998471 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 .Aplicaciones Científicas De Investigación
Role in Polymer Production
3-(Trifluoromethyl)styrene is utilized extensively in the production of various plastics and resins. These include polystyrene resins, acrylonitrile-butadiene-styrene resins, styrene-acrylonitrile resins, styrene-butadiene copolymer resins, styrene-butadiene rubber, and unsaturated polyester resins. Its importance is underscored by its ranking within the top ten of synthetic organic chemicals produced in the U.S. during 1985, highlighting its significant industrial use and relevance in polymer chemistry (Bond Ja, 1989).
Toxicology and Environmental Impact
The toxicology of this compound and its derivatives like styrene has been a subject of extensive research. Studies have focused on various aspects including acute and chronic toxicity, carcinogenicity, genotoxicity, and effects on hepatic and extrahepatic xenobiotic-metabolizing enzymes. These investigations are crucial for understanding the environmental and health impacts of this compound, guiding safety protocols and regulations in industries that utilize this compound (Bond Ja, 1989).
Advances in Polymer Technology
Recent advances in polymer technology, including the development of novel organic technologies, have highlighted the need for conducting polymers like this compound and its derivatives. These polymers are pivotal in the charge transport layer or electrical interconnect in organic devices, boasting good film-forming properties, high transparency, tunable conductivity, and excellent thermal stability. This underlines the compound's role in the next generation of organic electronic materials and devices (Hui Shi et al., 2015).
Environmental and Occupational Health Studies
Environmental and occupational health studies have explored the effects of this compound exposure, particularly in contexts where it may pose risks to human health and the environment. These studies contribute to a better understanding of safe exposure levels and inform regulatory standards to protect workers and communities from potential hazards associated with its use (Gibbs & Mulligan, 1997).
Mecanismo De Acción
Target of Action
3-(Trifluoromethyl)styrene is a synthetic intermediate used in the preparation of more complex fluorinated compounds . Its primary targets are the molecules it interacts with during the synthesis of these compounds. The specific targets can vary depending on the reaction conditions and the desired end product .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction. It has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated compounds. Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds, and its bioavailability would depend on the specific conditions of the reaction .
Result of Action
The result of the action of this compound is the formation of more complex fluorinated compounds. These compounds can have a variety of uses, depending on their specific structures .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(Trifluoromethyl)styrene plays a crucial role in biochemical reactions, particularly in the context of fluorinated organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in C–F bond activation, which is a key step in many biochemical pathways . The nature of these interactions often involves nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups, thereby modifying the biochemical properties of the compound.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which can influence various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . The compound can also bind to specific proteins, leading to changes in their conformation and activity, which in turn affects cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biochemical response . High doses of this compound have been associated with toxicity, including damage to cellular structures and impairment of metabolic functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of fluorinated compounds, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of certain metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The transport and distribution mechanisms are crucial for understanding the overall impact of this compound on cellular functions.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical properties.
Propiedades
IUPAC Name |
1-ethenyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOUOIHKWELMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334518 | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-24-4 | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-(Trifluoromethyl)styrene affect the properties of polymers?
A1: Research suggests that incorporating this compound into polymers can significantly alter their characteristics. For example, in polystyrene, the addition of this compound enhances flame retardancy and influences the glass transition temperature (Tg) []. Additionally, when used in hydrogel contact lens materials, a small amount (around 1%) of this compound improves both tensile strength and oxygen permeability []. This highlights its potential for modifying polymer properties for specific applications.
Q2: What is the impact of the trifluoromethyl group on the reactivity of this compound during polymerization?
A2: Studies focusing on the copolymerization of this compound with styrene have revealed valuable insights into its reactivity []. The determined reactivity ratios (rSt = 1.34, rStCF3 = 0.54) indicate that this compound exhibits lower reactivity compared to styrene during the copolymerization process. This difference in reactivity is likely attributed to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electron density distribution within the styrene moiety and impact its participation in polymerization reactions.
Q3: Is there any information available regarding the potential environmental impact of this compound?
A3: While the provided research papers primarily focus on the synthesis, characterization, and potential applications of this compound and its derivatives, they do not delve into its environmental impact and degradation [, , , ]. This aspect would require further investigation to assess its potential ecotoxicological effects and develop strategies for responsible waste management, particularly concerning its trifluoromethyl group, which is known to be persistent in the environment.
Q4: What computational chemistry methods have been employed to study this compound derivatives?
A4: Density Functional Theory (DFT) calculations, specifically using the PBE0 method and the 6-311G** basis set, have been utilized to investigate the molecular properties of this compound and its isomers []. These calculations provide valuable insights into the optimized geometrical and electronic structures of these compounds. Furthermore, the study theoretically estimated the acidic strength (pKa) of these molecules to be in the range of 30-32, indicating that they belong to the class of very weak acids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


